(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide is a synthetic organic compound that features a furan ring and a thiophene ring connected through a cyclopropyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide typically involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling with furan and thiophene rings: The furan and thiophene rings are coupled to the cyclopropyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through an amidation reaction, typically using acryl chloride and an amine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings provide π-π stacking interactions, while the acrylamide moiety can form hydrogen bonds with active site residues. This combination of interactions allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of furan and thiophene rings with a cyclopropyl group and an acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(6-5-12-3-1-9-18-12)16-11-15(7-8-15)13-4-2-10-19-13/h1-6,9-10H,7-8,11H2,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVSWZSVZZPFPN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.